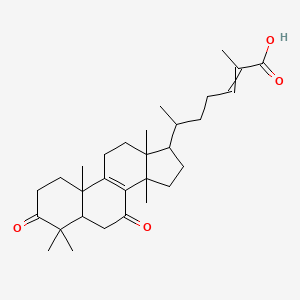

Gaderic acid DM

Description

Historical Context of Triterpenoid (B12794562) Research in Medicinal Fungi

The use of fungi for medicinal purposes has been documented for millennia, particularly in traditional East Asian medicine where species like Ganoderma lucidum were revered. scirp.orgpotionkeeper.com However, the systematic, scientific investigation of their chemical constituents is a more recent endeavor. The 20th century marked a significant turning point, largely catalyzed by Alexander Fleming's 1928 discovery of penicillin from the Penicillium fungus. potionkeeper.com This breakthrough illuminated the potential of fungi as a source of powerful bioactive compounds and spurred broader scientific inquiry into fungal metabolites. potionkeeper.com

While early research focused on antibiotics, interest gradually expanded to other classes of compounds. In the 1960s, Japanese researchers successfully isolated and studied lentinan, a polysaccharide from shiitake mushrooms, validating its immune-modulating properties and establishing the field of medicinal mycology. potionkeeper.com The study of triterpenoids, a class of complex organic compounds, followed this trend. Triterpenoids are now recognized as a major class of bioactive substances in medicinal fungi. nih.gov A notable milestone in modern fungal drug discovery was the isolation of the triterpenoid enfumafungin (B1262757) from a Hormonema species in 2000, which led to the development of new antifungal drugs. frontiersin.orgnih.govnih.gov This history underscores a research trajectory moving from traditional use to the isolation and characterization of specific molecules, such as triterpenoids, to understand their biological significance.

Academic Significance of Ganoderic Acids within Ganoderma lucidum Research

Within the vast landscape of fungal metabolites, ganoderic acids, which are triterpenoids from fungi of the Ganoderma genus, have attracted considerable academic attention. frontiersin.orgmdpi.com The mushroom Ganoderma lucidum is a primary source of these compounds, containing over 400 different bioactive substances. scirp.org Among these, the triterpenoids known as ganoderic acids are considered one of the most important components. scirp.orgmdpi.com

The academic significance of ganoderic acids stems from their vast structural diversity and the wide range of pharmacological activities reported in scientific literature. mdpi.comnih.gov The first of these compounds, ganoderic acids A and B, were isolated in 1982, paving the way for extensive research into this family of molecules. nih.gov Since then, studies have documented numerous potential biological effects, including anti-inflammatory, antioxidant, hepatoprotective, and antimicrobial properties. frontiersin.orgmdpi.comnih.gov Gaderic acid DM is one of many such compounds isolated from G. lucidum. mdpi.com The sheer number and varied bioactivities of ganoderic acids have made them a central subject of phytochemical and pharmacological research, driving efforts to isolate, identify, and characterize new derivatives and understand their mechanisms of action. frontiersin.orgscielo.org.mx

Classification of this compound within the Lanostane-Type Triterpenoid Family

Chemically, this compound is classified as a lanostane-type triterpenoid. nih.gov Triterpenoids are a large and diverse class of naturally occurring organic chemicals, derived from a C30 precursor, squalene (B77637). wikipedia.org They are categorized based on their distinct cyclic skeletons.

The lanostane (B1242432) family is a subgroup of tetracyclic (four-ring) triterpenoids. wikipedia.org The foundational structure is the lanostane skeleton, a hydrocarbon named 4,4,14-trimethylcholestane. wikipedia.orgnih.gov This core structure is modified in nature through various enzymatic reactions (e.g., oxidation, acylation) to produce a vast array of derivatives. scielo.org.mx These modifications, such as the addition of hydroxyl, carboxyl, or ketone groups at different positions on the skeleton, give rise to the specific properties of each compound.

This compound fits squarely within this classification. Its chemical structure is defined by the core lanostane skeleton with specific functional groups attached. Its formal chemical name is 3,7-dioxo-lanosta-8,24E-dien-26-oic acid, which precisely describes its features: a lanostane backbone with ketone groups at carbons 3 and 7, double bonds starting at carbons 8 and 24, and a carboxylic acid group in the side chain.

Table 1: Chemical and Structural Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C30H44O4 | nih.gov |

| IUPAC Name | 2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid | |

| Parent Family | Triterpenoid | wikipedia.org |

| Sub-Family | Lanostane Triterpenoid | nih.gov |

| Core Skeleton | Lanostane | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ganoderic acid A |

| Ganoderic acid B |

| Enfumafungin |

| Lentinan |

Properties

Molecular Formula |

C30H44O4 |

|---|---|

Molecular Weight |

468.7 g/mol |

IUPAC Name |

2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34) |

InChI Key |

ZTKZZRIVAYGFSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Bioproduction of Gaderic Acid Dm

Isolation and Characterization from Fungal Sources

The isolation and characterization of Gaderic acid DM from fungal sources, primarily Ganoderma lucidum, involve a series of meticulous laboratory procedures. The initial step typically involves the extraction of the compound from the fungal material, which can be either the fruiting body or the mycelia. nih.govnih.gov

The extraction process often begins with drying and grinding the fungal material to a fine powder. nih.gov This powder is then subjected to solvent extraction, commonly using ethanol (B145695). nih.gov The resulting crude extract contains a mixture of various compounds, including different ganoderic acids.

To isolate this compound from this complex mixture, various chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a widely used method for the separation and purification of individual ganoderic acids. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) on a C18 column is an effective technique. researchgate.net Another advanced method used for the preparative isolation of ganoderic acids is high-speed counter-current chromatography (HSCCC). nih.gov

Once isolated, the structural elucidation and characterization of this compound are carried out using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in determining the precise chemical structure of the compound. nih.govnih.gov These techniques provide detailed information about the arrangement of atoms within the molecule, confirming its identity as this compound.

Table 1: Techniques for the Isolation and Characterization of this compound

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of this compound from crude extracts. |

| Reversed-Phase HPLC (RP-HPLC) | A specific type of HPLC that is highly effective for separating ganoderic acids. researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | An advanced liquid-liquid chromatography technique used for preparative isolation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure of the isolated compound. nih.govnih.gov |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the identity of the compound. nih.govnih.gov |

Strain-Specific Variations in this compound Production

The production of ganoderic acids, including this compound, can vary significantly among different strains of Ganoderma lucidum. researchgate.netcabidigitallibrary.org These variations are influenced by the genetic makeup of the fungal strain as well as the geographical origin. researchgate.netnih.gov

Research has shown that different strains of G. lucidum from various locations exhibit distinct profiles of ganoderic acids. researchgate.net For instance, a comparative study of G. lucidum strains from Iran and China revealed differences in their ganoderic acid content, with the Chinese strain showing a higher abundance of certain ganoderic acids like T, Me, and H. researchgate.net Another study that analyzed six varieties of G. lucidum from different origins found remarkable differences in the content of ganoderic acids A and B. nih.gov This suggests that the production of specific ganoderic acids, such as this compound, is likely to be strain-dependent.

These findings underscore the importance of strain selection for the efficient production of this compound. The inherent genetic diversity within Ganoderma species offers an opportunity to screen for and select high-yielding strains for targeted production.

**Table 2: Examples of Strain-Specific Variation in Ganoderic Acid Content in *Ganoderma lucidum***

| Ganoderma lucidum Origin/Strain | Notable Ganoderic Acid Content | Reference |

|---|---|---|

| Dabie Mountain | High content of ganoderic acid A. | nih.gov |

| Longquan | High content of ganoderic acid B. | nih.gov |

| Chinese Strain | High intensity of ganoderic acids T, Me, and H. | researchgate.net |

| Iranian Strain | Lower intensity of ganoderic acid C2 compared to the Chinese strain. | researchgate.net |

Biotechnological Approaches for Enhanced Bioproduction of this compound

To meet the demand for this compound, biotechnological approaches are being explored to enhance its production. These methods focus on optimizing the growth and metabolic activity of the producing fungus, as well as genetically modifying it for increased yields.

Submerged fermentation of Ganoderma lucidum is a promising technology for the production of ganoderic acids. nih.gov The yield of these compounds can be significantly influenced by the fermentation conditions. Therefore, optimizing these parameters is a key strategy for enhancing the bioproduction of this compound.

Key fermentation parameters that are often optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. For example, the concentrations of glucose and peptone in the medium have been shown to be critical factors for the production of ganoderic acid Me. researchgate.net The addition of certain inducers, such as methyl jasmonate and metal ions like Ca2+ and Mn2+, has also been reported to increase the yield of total ganoderic acids. nih.gov

Furthermore, the mode of fermentation, such as static versus shaking culture, can also impact production. A two-stage cultivation strategy, involving an initial shaking culture followed by a static culture, has been shown to significantly improve the yield of ganoderic acids. nih.gov Fed-batch fermentation, where nutrients are supplied periodically during the cultivation process, is another strategy that has been employed to enhance production.

Table 3: Fermentation Optimization Strategies for Ganoderic Acid Production

| Strategy | Description | Potential Impact on this compound Production |

|---|---|---|

| Nutrient Optimization | Adjusting the concentrations of carbon and nitrogen sources, such as glucose and peptone. researchgate.net | Can significantly increase the yield of specific ganoderic acids. |

| Addition of Inducers | Supplementing the culture medium with compounds like methyl jasmonate or metal ions (e.g., Ca2+, Mn2+). nih.gov | Can stimulate the biosynthetic pathways leading to ganoderic acid production. |

| Two-Stage Cultivation | A combination of shaking and static culture phases. nih.gov | Can enhance the overall yield of ganoderic acids. |

| Fed-Batch Fermentation | Controlled feeding of nutrients throughout the fermentation process. | Can lead to higher cell density and prolonged production of ganoderic acids. |

| pH and Temperature Control | Maintaining optimal pH and temperature levels during fermentation. | Ensures optimal enzymatic activity for ganoderic acid biosynthesis. |

Metabolic engineering offers a powerful approach to enhance the production of desired compounds like this compound by modifying the genetic makeup of the producing organism. google.com The general strategies in metabolic engineering include overexpressing key enzymes in the biosynthetic pathway, deleting competing pathways, and optimizing the supply of precursors and cofactors. google.com

For the production of ganoderic acids in Ganoderma lucidum, several key enzymes in the triterpenoid (B12794562) biosynthetic pathway have been targeted for genetic modification. The overexpression of genes encoding enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene (B77637) synthase (SQS) has been shown to increase the production of ganoderic acids. nih.gov

Another approach involves the co-expression of multiple genes in the biosynthetic pathway to achieve a more significant increase in yield. nih.gov Furthermore, the manipulation of transcription factors that regulate the expression of genes in the ganoderic acid biosynthetic pathway is an alternative strategy to enhance production. While these studies have focused on total or other specific ganoderic acids, the principles and techniques are directly applicable to increasing the yield of this compound.

Table 4: Metabolic Engineering Strategies for Enhancing Ganoderic Acid Production

| Genetic Modification Strategy | Target Gene/Pathway | Expected Outcome for this compound Production |

|---|---|---|

| Overexpression of Key Enzymes | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS). nih.gov | Increased metabolic flux towards the synthesis of triterpenoid precursors, leading to higher yields of ganoderic acids. |

| Co-expression of Multiple Genes | Multiple genes within the ganoderic acid biosynthetic pathway. nih.gov | Synergistic effect on the overall pathway, potentially leading to a more substantial increase in production. |

| Manipulation of Transcription Factors | Regulatory genes controlling the expression of biosynthetic genes. | Coordinated upregulation of the entire biosynthetic pathway for enhanced production. |

| Deletion of Competing Pathways | Genes involved in metabolic pathways that divert precursors away from triterpenoid synthesis. | Increased availability of precursors for this compound biosynthesis. |

Biosynthesis and Metabolic Pathways of Gaderic Acid Dm

General Overview of Triterpenoid (B12794562) Biosynthesis Pathways

The biosynthesis of Gaderic acid DM is rooted in the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of all triterpenoids in fungi. frontiersin.orgscienceopen.com This pathway commences with the precursor molecule acetyl-CoA. nih.gov Through a sequence of enzymatic reactions, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the basic five-carbon building blocks of all isoprenoids.

The key steps in the early stages of the MVA pathway leading to the triterpenoid backbone are as follows:

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Synthesis of Mevalonate: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a rate-limiting step in the pathway.

Formation of IPP and DMAPP: Mevalonate is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP and DMAPP.

Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further condensed with another molecule of IPP to produce the 15-carbon molecule, farnesyl pyrophosphate (FPP).

Formation of Squalene (B77637): Two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear triterpene precursor, squalene. frontiersin.org

Cyclization to Lanosterol (B1674476): Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). This intermediate is then cyclized by lanosterol synthase (LS) to produce lanosterol, the first cyclic triterpenoid precursor and the parent scaffold of all ganoderic acids, including this compound. frontiersin.orgnih.gov

The subsequent formation of the diverse array of ganoderic acids from lanosterol involves a series of post-modification reactions, primarily oxidations, reductions, and acetylations, which create the specific functional groups and structural features of each compound. frontiersin.org

Proposed Enzymatic Steps in this compound Biosynthesis

While the complete enzymatic pathway leading to this compound from lanosterol has not been fully elucidated, research has identified the types of enzymes involved and some specific reactions. The transformation of the lanosterol backbone into this compound involves a series of oxidative reactions, which are primarily catalyzed by cytochrome P450 (CYP450) monooxygenases. mdpi.comnih.gov These enzymes are responsible for introducing hydroxyl groups and other oxidative modifications at various positions on the triterpenoid skeleton.

A significant finding in the study of this compound metabolism is the functional characterization of the cytochrome P450 enzyme CYP512U6 from Ganoderma lucidum. nih.gov This enzyme has been shown to hydroxylate this compound at the C-23 position, converting it into hainanic acid A. nih.gov This indicates that C-23 hydroxylation is a step that can occur after the formation of this compound.

The formation of this compound itself from lanosterol likely involves several enzymatic steps, including:

Oxidation at C-3: The hydroxyl group at C-3 of lanosterol is oxidized to a ketone.

Oxidation at C-7: Introduction of a ketone group at the C-7 position.

Modifications of the side chain: Oxidative modifications of the side chain to form the carboxylic acid group present in this compound.

The table below summarizes the key enzymes involved in the general triterpenoid pathway leading to this compound and a known subsequent metabolic step.

| Enzyme | Abbreviation | Function |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the formation of mevalonate from HMG-CoA. atlantis-press.com |

| Farnesyl pyrophosphate synthase | FPS | Synthesizes farnesyl pyrophosphate (FPP). atlantis-press.com |

| Squalene synthase | SQS | Catalyzes the dimerization of FPP to form squalene. frontiersin.org |

| Lanosterol synthase | LS | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. nih.gov |

| Cytochrome P450 enzymes | CYPs | Catalyze various oxidation and hydroxylation reactions. mdpi.com |

| Cytochrome P450 monooxygenase CYP512U6 | CYP512U6 | Hydroxylates this compound at the C-23 position. nih.gov |

This table is interactive. You can sort and filter the data.

Genetic Regulation of this compound Biosynthesis Genes

The biosynthesis of this compound is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is influenced by various transcription factors and global regulators. While specific regulators for this compound biosynthesis have not been identified, studies on the general regulation of ganoderic acid (GA) biosynthesis in Ganoderma lucidum provide significant insights.

The methyltransferase LaeA has been identified as a key global regulator in Ganoderma lingzhi. frontiersin.org Deletion of the laeA gene leads to a significant reduction in the concentration of ganoderic acids, while its overexpression results in an increased concentration. frontiersin.org LaeA is thought to regulate the expression of secondary metabolism genes by modifying chromatin structure. frontiersin.org

Furthermore, the expression of key genes in the MVA pathway, such as hmgs, fps, and sqs, can be significantly upregulated by the addition of inducers like sodium acetate. nih.gov This suggests that the availability of the precursor acetyl-CoA and the expression of early pathway genes are crucial regulatory points.

The table below lists some of the known genes and regulators involved in the biosynthesis of ganoderic acids, which likely includes this compound.

| Gene/Regulator | Function/Role |

| hmgs | Encodes HMG-CoA synthase. nih.gov |

| fps | Encodes Farnesyl pyrophosphate synthase. nih.gov |

| sqs | Encodes Squalene synthase. nih.gov |

| ls | Encodes Lanosterol synthase. nih.gov |

| CYP450s | A large family of genes encoding oxidative enzymes. mdpi.com |

| LaeA | A global regulator of secondary metabolism. frontiersin.org |

This table is interactive. You can sort and filter the data.

Molecular Mechanisms of Action of Gaderic Acid Dm in Vitro and in Silico

Computational Approaches to Elucidate Gaderic Acid DM Mechanisms

Computational methods, including network pharmacology and molecular simulations, have been instrumental in predicting the biological targets of this compound and understanding the intricacies of its interactions.

Network Pharmacology for Target Prediction

Network pharmacology is a powerful in silico approach that integrates compound-target and disease-gene networks to identify the potential mechanisms of action of a drug. arvojournals.orgrsc.org This methodology shifts the paradigm from a "one-target, one-drug" model to a more holistic "network-target, multiple-component" approach. arvojournals.org In the context of triterpenoids like this compound, network pharmacology has been employed to explore their therapeutic potential, particularly in complex diseases like diabetes. rsc.orgnih.gov

Studies on triterpenoids from various natural sources have utilized network pharmacology to identify key protein targets and signaling pathways. For instance, a study on cucurbitane-type triterpenoids identified AKT1, IL6, and SRC as potential key targets in the context of type 2 diabetes mellitus. mdpi.com Similarly, research on triterpenoids from Cyclocarya paliurus predicted 33 potential target proteins associated with 36 pathways related to diabetes. rsc.orgnih.gov While a specific network pharmacology study solely on this compound is not extensively documented in the reviewed literature, the approaches used for similar triterpenoids provide a framework for predicting its potential targets. These studies often involve the construction of compound-target networks to visualize the complex interactions and identify highly connected nodes, which represent potentially significant protein targets. mdpi.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comacs.org This method is widely used to understand the interactions between a ligand, such as this compound, and its protein target at a molecular level. mdpi.com The binding affinity, represented by a docking score, indicates the strength of the interaction. mdpi.com

In studies involving triterpenoids, molecular docking has been used to validate the targets identified through network pharmacology and to elucidate the binding modes. For example, molecular docking simulations of the triterpenoid (B12794562) momordic acid with targets like AKT1, IL6, and SRC revealed strong binding affinities, suggesting a stable interaction. mdpi.com The analysis of these docked complexes often reveals the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein binding. mdpi.com

While specific molecular docking data for this compound with a wide range of targets is limited in the public domain, studies on other triterpenoids provide insights into how this class of compounds interacts with key proteins. For instance, docking studies have been performed on triterpenoids with targets like EGFR and proteins in the PI3K/Akt pathway. tandfonline.comderpharmachemica.comnih.gov These simulations help in understanding the structural basis for the inhibitory or modulatory activity of these compounds.

| Triterpenoid Example | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (if specified) |

| Momordic acid | AKT1 | -7.3 | Not specified |

| Momordic acid | IL6 | -7.7 | Not specified |

| Momordic acid | SRC | -7.8 | Not specified |

| Glycyrrhizin analogs | EGFR | - | ASP831, GLU738, THR766, LYS721 |

This table presents example data from molecular docking studies on various triterpenoids and is intended to be illustrative of the approach. Specific binding affinities for this compound would require dedicated computational studies.

Molecular Dynamics Simulations (Contextual to Triterpenoid-Target Interactions)

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-protein interactions compared to the static picture offered by molecular docking. tandfonline.com By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex and provide insights into the conformational changes that may occur upon binding. mdpi.com

In the context of triterpenoids, MD simulations have been used to confirm the stability of the interactions predicted by molecular docking. For example, MD simulations of cucurbitane-type triterpenoids with their target proteins have shown that the complexes remain stable throughout the simulation period, reinforcing the docking results. mdpi.com These simulations can also reveal the crucial role of specific interactions, such as hydrogen bonds and hydrophobic interactions, in maintaining the stability of the complex. mdpi.com Studies on other triterpenoids have also utilized MD simulations to investigate their interactions with targets like EGFR, providing further evidence for their potential inhibitory effects. tandfonline.com

Cellular Signaling Pathway Modulation by this compound (In Vitro)

In vitro studies have provided direct evidence of the modulatory effects of this compound on specific cellular signaling pathways, particularly the PI3K/Akt and EGFR pathways.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. frontiersin.org Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes. frontiersin.orgresearchgate.net

Research has demonstrated that this compound can inactivate the PI3K/Akt/mTOR pathway. nih.govmedchemexpress.comchemfaces.com One study showed that this compound treatment in non-small cell lung cancer cells led to the inactivation of this pathway, which in turn induced autophagic apoptosis. nih.govchemfaces.com This effect was confirmed by the observation that overexpression of Akt could reverse the effects of this compound. nih.govchemfaces.com The inhibitory action on the PI3K/Akt pathway appears to be a common mechanism for various triterpenoids, as evidenced by studies on other compounds in this class. arvojournals.orgfrontiersin.orgmdpi.com For instance, synthetic triterpenoids have been shown to activate PI3K/Akt signaling in certain contexts, highlighting the complex and context-dependent nature of their modulatory effects. arvojournals.org

| Compound | Cell Line | Observed Effect on PI3K/Akt Pathway | Downstream Consequences |

| This compound | A549, NCI-H460 (NSCLC) | Inactivation of PI3K/Akt/mTOR pathway | Induction of autophagic apoptosis |

| Synthetic Triterpenoids (e.g., CDDO-Im) | ARPE-19 | Activation of PI3K/Akt signaling | Cytoprotection, Nrf2 stabilization |

| Triterpenoids from Prunella vulgaris | MDA-MB-231 (TNBC) | Downregulation of PI3K, Akt, mTOR | Inhibition of proliferation, migration, and invasion; promotion of apoptosis |

This table summarizes findings from in vitro studies on the modulation of the PI3K/Akt pathway by this compound and other triterpenoids.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the PI3K/Akt pathway, which are critical for cell growth, proliferation, and survival. encyclopedia.pub Aberrant EGFR signaling is a hallmark of many cancers. encyclopedia.pub

While direct in vitro studies specifically investigating the modulation of the EGFR signaling pathway by this compound are not extensively reported, research on other triterpenoids suggests that this is a plausible mechanism of action. Several studies have shown that various triterpenoids can inhibit EGFR signaling. researchgate.netscilit.comnih.gov For example, 25-methoxyhispidol A, a novel triterpenoid, was found to suppress the activation of EGFR/c-Src/Akt signaling in human breast cancer cells. nih.gov Furthermore, computational studies have predicted that certain triterpenoids have the potential to be EGFR tyrosine kinase inhibitors. tandfonline.com Given that this compound is a triterpenoid and has been shown to inhibit the downstream PI3K/Akt pathway, it is conceivable that it may also exert its effects by modulating EGFR activity. However, further direct experimental evidence is required to confirm this hypothesis for this compound.

Signal Transducer and Activator of Transcription (STAT) Pathway Interactions

While direct in vitro and in silico studies exclusively detailing the interaction of this compound with the Signal Transducer and Activator of Transcription (STAT) pathway are not extensively documented in the current body of research, the structurally similar compound, Ganoderic acid A, has been evaluated for its antioxidant potential in the context of the STAT3 pathway in prostate cancer. nih.gov This suggests a potential area for future investigation into whether this compound exerts similar effects on STAT signaling. The STAT family of proteins are latent cytoplasmic transcription factors that, upon activation by cytokines and growth factors, translocate to the nucleus and regulate the expression of genes involved in cell growth, survival, and differentiation. Further research is required to elucidate the specific molecular interactions, if any, between this compound and the various components of the STAT pathway.

Investigation of Other Predicted Signaling Pathways

Extensive research has identified several other critical signaling pathways that are significantly modulated by this compound.

PI3K/Akt/mTOR Pathway: A substantial body of evidence from in vitro studies demonstrates that this compound exerts inhibitory effects on the PI3K/Akt/mTOR signaling cascade. nih.govmdpi.com This pathway is a central regulator of cell proliferation, growth, and survival. This compound has been shown to suppress the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in various cancer cell lines, including non-small cell lung cancer and anaplastic meningioma. nih.govmdpi.comresearchgate.net This inhibition leads to downstream effects such as the induction of autophagic apoptosis. mdpi.comcolab.ws

In Silico Analysis: Molecular docking studies have further substantiated the interaction of this compound with key enzymes. For instance, in silico analysis has explored its binding affinities with HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. biorxiv.orgnih.govbiorxiv.org These computational models predict hydrogen bond interactions between this compound and the active site residues of the enzyme. biorxiv.orgnih.govbiorxiv.org Another in silico study analyzed the molecular interactions of this compound with PPAR-γ, revealing a hydrogen bond formation with the LYS255 residue. mdpi.com

NDRG2 Upregulation: this compound has been identified as an agent that upregulates the expression of N-myc downstream-regulated gene 2 (NDRG2). mdpi.comresearchgate.net NDRG2 is a tumor suppressor gene, and its upregulation by this compound in high-grade meningioma cells has been shown to suppress tumor growth. researchgate.net This effect is also associated with the downregulation of NDRG2 promoter methylation. researchgate.net

β-catenin Signaling: Research has indicated that related ganoderic acids can suppress the β-catenin signaling pathway. mdpi.com For example, ganodermanontriol, another triterpenoid from Ganoderma lucidum, inhibits colon cancer cell growth by targeting β-catenin. mdpi.com While direct evidence for this compound is still emerging, the inhibition of the upstream kinase GSK-3β by the related Ganoderic acid A suggests a potential mechanism for modulating β-catenin levels. researchgate.net

Gene Expression and Proteomic Profiling in Response to this compound (In Vitro)

The modulation of signaling pathways by this compound leads to significant alterations in the expression of various genes and proteins, which underpin its biological activities.

Transcriptomic Analysis of this compound-Induced Gene Expression Changes

Transcriptomic analyses, while not always specific to this compound alone, have provided insights into the gene expression changes induced by ganoderic acids. For instance, an RNA-seq analysis following treatment with the related Ganoderic acid A identified the PI3K/Akt pathway as the key signaling pathway influenced, leading to decreased activity of crucial genes such as c-Myc, Cyclin D1, and MMP-2. researchgate.net Studies on the broader effects of Ganoderma lucidum extracts containing ganoderic acids have also revealed differential expression of genes involved in metabolism, energy, protein synthesis, and signal transduction. scienceopen.com

Table 1: Key Gene Expression Changes Induced by Ganoderic Acids

| Gene | Change in Expression | Associated Pathway/Function | Reference |

| c-Myc | Downregulated | Cell Proliferation, PI3K/Akt/β-catenin target | researchgate.net |

| Cyclin D1 | Downregulated | Cell Cycle Progression, PI3K/Akt/β-catenin target | researchgate.net |

| MMP-2 | Downregulated | Invasion and Metastasis, PI3K/Akt target | researchgate.net |

| NDRG2 | Upregulated | Tumor Suppression | mdpi.comresearchgate.net |

| Bax | Upregulated | Apoptosis | researchgate.net |

| MMP-9 | Downregulated | Invasion and Metastasis | researchgate.net |

| VEGF | Downregulated | Angiogenesis | researchgate.net |

| Interleukin-6 (IL-6) | Downregulated | Inflammation, Angiogenesis | researchgate.net |

| Interleukin-8 (IL-8) | Downregulated | Inflammation, Angiogenesis | researchgate.net |

This table is generated based on available data for this compound and structurally related ganoderic acids.

Proteomic Analysis of Protein Expression and Phosphorylation Alterations

Proteomic studies have confirmed that this compound significantly alters the expression and phosphorylation status of numerous proteins. A key finding is the suppression of phosphorylated proteins within the PI3K/Akt/mTOR pathway. nih.govresearchgate.net

Table 2: Proteomic and Phosphorylation Alterations in Response to this compound

| Protein | Change in Expression/Phosphorylation | Function | Reference |

| p-PI3K | Decreased Phosphorylation | Pro-survival signaling | researchgate.net |

| p-Akt | Decreased Phosphorylation | Pro-survival, Proliferation | researchgate.net |

| p-mTOR | Decreased Phosphorylation | Cell Growth, Proliferation | researchgate.net |

| NDRG2 | Increased Expression | Tumor Suppressor | mdpi.comresearchgate.net |

| Bax | Increased Expression | Pro-apoptotic | researchgate.net |

| MMP-9 | Decreased Expression | Extracellular matrix degradation, Invasion | researchgate.net |

| Wnt-2 | Decreased Expression | Wnt signaling pathway | researchgate.net |

| p-GSK-3β | Decreased Phosphorylation | Kinase in multiple signaling pathways | researchgate.net |

| β-catenin | Decreased Expression | Cell adhesion, Gene transcription | researchgate.net |

| Beclin-1 | Increased Expression | Autophagy | nih.gov |

| Caspase 3 | Increased Activation | Apoptosis execution | nih.gov |

This table summarizes key protein changes observed in in vitro studies with this compound.

Pharmacological Activities and Cellular Responses of Gaderic Acid Dm Non Clinical in Vitro

Anticancer Activities (In Vitro Models)

Anti-proliferative Effects in Specific Cancer Cell Lines (e.g., MDA-MB-231, MCF7)

Gaderic acid DM has demonstrated notable anti-proliferative activity against human breast cancer cell lines. Research shows that it can effectively inhibit cell proliferation and colony formation in both estrogen receptor (ER)-positive MCF-7 cells and triple-negative MDA-MB-231 cells. The inhibitory effect was observed to be significantly stronger in MCF-7 cells compared to MDA-MB-231 cells nih.gov. This suggests that this compound may exert its anti-proliferative effects through pathways that are more prominent in ER-positive breast cancer.

Table 1: Anti-proliferative Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| MCF-7 | Breast (ER-positive) | Strong inhibition of cell proliferation and colony formation. | nih.gov |

| MDA-MB-231 | Breast (Triple-negative) | Moderate inhibition of cell proliferation and colony formation. | nih.gov |

Induction of Apoptosis and Autophagy in Cancer Cell Systems

A primary mechanism behind the anticancer activity of this compound is its ability to induce programmed cell death, specifically through apoptosis and autophagy. In non-small cell lung cancer (NSCLC) cells (A549 and NCI-H460), this compound treatment led to an increase in apoptotic markers, including the upregulation of Bax and the cleavage of caspase-3 and PARP, alongside a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, studies in breast cancer cells showed that this compound induced DNA fragmentation and decreased the mitochondrial membrane potential, further confirming its pro-apoptotic action nih.gov.

Concurrently, this compound promotes autophagic flux in cancer cells. This process, often described as "autophagic apoptosis," contributes to the compound's cytotoxic effects. The induction of autophagy is linked to the inactivation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. When autophagy was suppressed, the cancer-killing effects of this compound were significantly diminished, indicating that autophagy is a key contributor to its mechanism of action.

Table 2: Modulation of Apoptosis and Autophagy Markers by this compound

| Cellular Process | Protein/Marker | Effect of this compound | Cancer Model | Reference |

|---|---|---|---|---|

| Apoptosis | Bcl-2 | Decreased Expression | NSCLC | |

| Bax | Increased Expression | NSCLC | ||

| Cleaved Caspase-3 | Increased Expression | NSCLC | ||

| Cleaved PARP | Increased Expression | NSCLC, Breast Cancer | nih.gov | |

| Mitochondrial Potential | Decreased | Breast Cancer | nih.gov | |

| Autophagy | LC3B-II | Increased Expression | NSCLC | |

| PI3K/Akt/mTOR Pathway | Inactivated | NSCLC |

Anti-angiogenesis Effects in In Vitro Vasculature Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some triterpenoids from Ganoderma lucidum have been reported to possess anti-angiogenic properties semanticscholar.orglongdom.org. Specifically, this compound has been identified in research reviews as having anti-angiogenic effects as part of its breast cancer-preventive properties nih.gov. It has been shown to inhibit tumor invasion and metastasis by reducing the secretion of vascular endothelial growth factor (VEGF) and suppressing the activity of matrix metalloproteinases (MMPs) nih.govspandidos-publications.com. These actions collectively interfere with the ability of tumors to develop the blood supply necessary for their expansion.

Cell Cycle Progression Modulation in Cancer Cells

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, a common mechanism for anticancer agents. In studies involving MCF-7 breast cancer cells, the compound was found to mediate a G1 phase cell cycle arrest in a concentration- and time-dependent manner nih.govmdpi.com. This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.

The mechanism underlying this G1 arrest involves the significant downregulation of several key regulatory proteins. Treatment with this compound led to decreased protein levels of cyclin-dependent kinases CDK2 and CDK6, as well as cyclin D1. Consequently, the phosphorylation of the retinoblastoma protein (p-Rb) was reduced, and levels of the c-Myc oncogene were also decreased nih.govmdpi.com.

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in MCF-7 Cells

| Protein | Function in Cell Cycle | Effect of this compound | Reference |

|---|---|---|---|

| CDK2 | G1/S transition | Decreased Expression | nih.govmdpi.com |

| CDK6 | G1 progression | Decreased Expression | nih.govmdpi.com |

| Cyclin D1 | G1 progression | Decreased Expression | nih.govmdpi.com |

| p-Rb | G1/S checkpoint control | Decreased Phosphorylation | nih.govmdpi.com |

| c-Myc | Transcription factor for proliferation | Decreased Expression | nih.govmdpi.com |

Other Biological Activities (Non-Clinical In Vitro)

Modulation of Cellular Oxidative Stress Pathways

Beyond its direct anticancer effects, this compound has been implicated in the modulation of cellular stress pathways. While research specifically detailing the impact of this compound on oxidative stress is still emerging, related ganoderic acids have shown significant antioxidant activity by acting as scavengers of free radicals caldic.com. Studies on neurodegenerative disease models have noted that this compound, among other compounds from Ganoderma lucidum, demonstrates neuroprotective effects attributed to the inhibition of neuron apoptosis and oxidative stress, mediated through the Nrf2-Keap1 signaling pathway mdpi.com. This suggests a potential for this compound to influence cellular redox homeostasis, which could contribute to its therapeutic effects in various pathological conditions, including cancer.

Information regarding the chemical compound "this compound" is not available in the public domain.

Extensive searches for "this compound" in scientific literature and chemical databases have yielded no results. This suggests that the name "this compound" may be incorrect, may refer to a compound not yet described in publicly accessible research, or it may be an internal designation not recognized in scientific nomenclature.

Consequently, it is not possible to provide an article on the pharmacological activities and cellular responses of "this compound" as requested, due to the complete absence of research findings on this specific compound. To fulfill the request, verifiable scientific data on its anti-inflammatory and immunomodulatory effects at a cellular level would be required.

It is recommended to verify the name and spelling of the compound.

Structure Activity Relationship Sar Studies of Gaderic Acid Dm and Its Analogues

Rational Design and Synthesis of Gaderic Acid DM Derivatives

The rational design of this compound derivatives has primarily focused on modifications at key positions of the lanostane (B1242432) scaffold, particularly at the C-3 hydroxyl group and the C-26 carboxylic acid, to enhance biological activity and improve solubility. researchgate.netcore.ac.uk A notable approach has been the synthesis of new this compound (GA-DM) analogues starting from lanosterol (B1674476), a commercially available and structurally related natural product. researchgate.net

One synthetic strategy involved the Sharpless epoxidation of the C24/C25 double bond of lanosterol, followed by oxidative cleavage to yield a key aldehyde intermediate. This intermediate served as a versatile precursor for the introduction of various functional groups, leading to the synthesis of a series of novel amines, azides, and triazoles. researchgate.net

Another key modification strategy has been the esterification of the C-26 carboxylic acid. For instance, the synthesis of Ganoderic acid DM methyl ester has been reported as a means to investigate the impact of this modification on the compound's bioactivity. core.ac.uk Furthermore, modifications of the C-3 hydroxyl group, such as acetylation, have been explored to improve solubility and biological activity. researchgate.net The synthesis of amide derivatives of the closely related Ganoderic acid A (GAA) at the carboxyl group has also been undertaken to explore the therapeutic potential of this class of compounds. nih.govnih.gov

In Vitro Evaluation of Derivative Bioactivities (e.g., anti-proliferative, pro-apoptotic)

The synthesized analogues of this compound and related ganoderic acids have been subjected to in vitro assays to evaluate their anticancer properties, primarily focusing on their anti-proliferative and pro-apoptotic effects.

Studies on this compound and its synthetic analogues have demonstrated that modifications to the parent structure can significantly impact its anti-proliferative activity. For instance, a series of GA-DM analogues were evaluated against PC-3 and DU145 prostate cancer cell lines using the MTT assay. The results indicated that acetylation of the C-3 hydroxyl group enhanced both solubility and biological activity, while the presence of a free hydroxyl group at this position diminished these properties. Several of the synthesized analogues exhibited potent anti-proliferative effects, with IC50 values in the range of 3-32 µM. researchgate.net

In another study, the anti-proliferative activity of this compound and four of its synthetic analogues were tested against the PC-3 human prostate cancer cell line. Among the tested compounds, Ganoderic acid DM methyl ester displayed the most potent anti-proliferative activity, suggesting that modification of the C-26 carboxylic acid can enhance its cytotoxic effects. core.ac.uk

Furthermore, investigations into derivatives of other ganoderic acids provide valuable insights into the SAR of this class of compounds. A series of amide derivatives of Ganoderic acid A (GAA) were synthesized and evaluated for their in vitro anti-tumor activity. Several of these derivatives exhibited significant anti-proliferative effects on the MCF-7 breast cancer cell line. nih.gov Similarly, novel derivatives of Ganoderic acid T were shown to induce cell cycle arrest at the G1 phase and promote apoptosis in HeLa human cervical cancer cells. The pro-apoptotic activity was evidenced by a decrease in mitochondrial membrane potential and an increase in the activities of caspase-3 and caspase-9. nih.gov

The following interactive data table summarizes the in vitro anti-proliferative activity of selected this compound analogues.

Computational SAR Modeling

While experimental studies have provided valuable insights into the SAR of this compound, computational modeling offers a powerful complementary approach to further elucidate these relationships and guide the design of more potent analogues. To date, specific computational SAR modeling studies exclusively focused on this compound are not widely available in the public domain. However, the principles of Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling are highly relevant and have been applied to other complex natural products.

QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed biological response. A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For a series of this compound analogues, a QSAR study would involve calculating a wide range of descriptors, such as electronic, steric, and lipophilic properties, and then using statistical methods to build a predictive model for their anti-proliferative or pro-apoptotic activity.

Pharmacophore modeling is another key computational tool in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. In the context of this compound, a ligand-based pharmacophore model could be generated by aligning a set of active analogues and identifying the common chemical features that are critical for their anticancer activity. Such a model can then be used to virtually screen large chemical databases to identify novel compounds with the desired pharmacophoric features, or to guide the design of new derivatives with improved activity. For instance, pharmacophore-based virtual screening has been successfully used to identify lanostane-type triterpenes from Ganoderma lucidum as potential ligands for other biological targets. core.ac.uknih.govnih.govresearchgate.net

Identification of Key Pharmacophoric Features for this compound Activity

Based on the available experimental SAR data, several key pharmacophoric features of this compound appear to be crucial for its anti-proliferative and pro-apoptotic activities:

The Lanostane Scaffold: The rigid tetracyclic core of the lanostane skeleton provides the fundamental framework for the spatial orientation of the various functional groups.

The C-3 Position: Modifications at the C-3 position have a significant impact on both solubility and biological activity. The presence of an acetate group at this position appears to be favorable, suggesting that a certain degree of lipophilicity and the potential for hydrogen bonding in this region are important. researchgate.net

The C-26 Carboxylic Acid: The carboxylic acid moiety at C-26, or its esterified form, is a critical feature. The enhanced activity of the methyl ester derivative suggests that this region is involved in important interactions with the biological target, and that modifications to its polarity and steric bulk can modulate activity. core.ac.uk

Synthetic and Semi Synthetic Strategies for Gaderic Acid Dm and Its Derivatives

Total Synthesis Approaches for Complex Triterpenoids (Applicable Paradigms)

While a de novo total synthesis of Gaderic acid DM has not been reported, several powerful strategies developed for other complex triterpenoids provide a conceptual framework for how such a synthesis could be approached. These paradigms focus on the efficient construction of the polycyclic core and the stereocontrolled introduction of functional groups.

Biomimetic Cationic Cyclizations: Nature constructs the tetracyclic core of lanostane (B1242432) triterpenoids, the parent scaffold of this compound, through a remarkable enzyme-catalyzed cascade cyclization of (S)-2,3-oxidosqualene. nih.gov This process, orchestrated by oxidosqualene cyclases (OSCs), involves a series of stereoelectronically controlled ring closures and rearrangements to yield the lanosterol (B1674476) skeleton. mdpi.com Synthetic chemists have long been inspired by this efficiency, developing biomimetic approaches that utilize acid-catalyzed cyclizations of polyene precursors to assemble complex polycyclic systems in a single step. This strategy would involve the synthesis of a carefully designed acyclic polyene precursor that, upon treatment with a Lewis or Brønsted acid, would be induced to fold and cyclize to form the lanostane framework.

Radical Cascade Processes: An alternative approach to rapidly assemble molecular complexity involves the use of radical cascade reactions. researchgate.netresearchgate.net These reactions are known for their high functional group tolerance and their ability to form C-C bonds in sterically congested environments. researchgate.net A hypothetical total synthesis of this compound using this strategy could involve a sequence where multiple rings of the triterpenoid (B12794562) core are forged in a single, radical-mediated step. This can be particularly advantageous for creating challenging quaternary carbon centers present in the lanostane skeleton.

| Synthetic Paradigm | Key Features | Applicability to this compound |

| Biomimetic Cationic Cyclization | Emulates the natural biosynthesis of triterpenoids. Involves acid-catalyzed cyclization of a polyene precursor. | Potentially rapid construction of the core lanostane skeleton. |

| Radical Cascade Processes | Utilizes radical intermediates to form multiple C-C bonds in a single step. Tolerant of various functional groups. | Efficient formation of the polycyclic framework and stereochemically rich centers. |

| Convergent Synthesis | Involves the independent synthesis of molecular fragments followed by their coupling. | Allows for parallel synthesis and potentially higher overall yields for a complex target. |

Semi-Synthetic Modification of this compound from Natural Precursors

Given the complexity of a total synthesis, semi-synthesis starting from readily available natural precursors represents a more practical approach for generating analogues of this compound. Lanosterol, the biosynthetic precursor to all ganoderic acids, is a commercially available and relatively inexpensive starting material that can be isolated from sheep wool grease. nottingham.ac.uk

Research has demonstrated the feasibility of using lanosterol as a starting point for the synthesis of this compound analogues. nottingham.ac.uk These semi-synthetic routes typically involve a series of chemical transformations to introduce the specific functional groups and oxidation patterns characteristic of this compound. Key modifications often target the C-3, C-7, and C-24 positions of the lanostane skeleton, as these are known to be important for biological activity. nottingham.ac.uk For instance, a synthetic sequence starting from lanosterol might involve:

Modification of the side chain: The C24-C25 double bond in the lanosterol side chain can be functionalized through reactions such as Sharpless epoxidation followed by oxidative cleavage to introduce an aldehyde. nottingham.ac.uk This aldehyde then serves as a versatile handle for further modifications to construct the carboxylic acid moiety found in this compound or to introduce other functional groups for SAR studies.

Oxidation of the polycyclic core: The introduction of ketone functionalities at the C-3 and C-7 positions, as seen in this compound, requires selective oxidation reactions. This can be a challenging aspect of the synthesis due to the presence of multiple reactive sites in the molecule.

A study focused on the synthesis of this compound analogues from lanosterol successfully produced a variety of new compounds, including amines, azides, and triazoles, by modifying the side chain. nottingham.ac.uk The biological evaluation of these semi-synthetic analogues has provided valuable insights into the structure-activity relationships of this class of compounds. nottingham.ac.uk

| Precursor | Key Modifications | Resulting Analogues |

| Lanosterol | Epoxidation and oxidative cleavage of the C24-C25 double bond; functionalization of the resulting aldehyde. | Amines, azides, triazoles, and other this compound analogues with modified side chains. nottingham.ac.uk |

| Ganoderic Acid A | Amidation of the C-26 carboxylic acid. | A series of amide derivatives with varying substituents. mdpi.com |

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and environmentally friendly routes to complex molecules. In the context of this compound, this approach leverages the enzymes involved in its natural biosynthesis, particularly cytochrome P450 monooxygenases (CYPs), to perform specific and often challenging oxidation reactions. nih.gov

The biosynthesis of ganoderic acids from lanosterol in Ganoderma lucidum involves a series of oxidative modifications catalyzed by CYP enzymes. jeffleenovels.comnih.gov Researchers have successfully identified and functionally characterized several CYP genes from G. lucidum that are responsible for these transformations. nih.govjeffleenovels.com By expressing these genes in a heterologous host, such as the baker's yeast Saccharomyces cerevisiae, it is possible to create microbial cell factories for the production of specific ganoderic acids. nih.govnih.gov

For example, the CYP enzyme CYP5150L8 has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), an early precursor in the ganoderic acid pathway. jeffleenovels.com Another identified P450, CYP5139G1, is responsible for the C-28 oxidation of HLDOA. nih.gov

This synthetic biology approach offers several advantages:

High Selectivity: Enzymes can catalyze reactions with high regio- and stereoselectivity, avoiding the need for complex protecting group strategies often required in traditional chemical synthesis.

Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions.

Access to Novel Analogues: By expressing different combinations of CYP enzymes, it is possible to generate novel ganoderic acid analogues that are not readily accessible through other means.

The combination of microbial synthesis of key intermediates followed by chemical modification represents a powerful chemoenzymatic strategy for diversifying the range of available this compound analogues for biological testing.

| Enzyme | Host Organism | Substrate | Product |

| CYP5150L8 | Saccharomyces cerevisiae | Lanosterol | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) jeffleenovels.com |

| CYP5139G1 | Saccharomyces cerevisiae | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) nih.gov |

Analytical Methodologies for Gaderic Acid Dm Research

Extraction and Purification Techniques for Gaderic Acid DM from Biological Matrices

The initial step in studying this compound involves its extraction from the complex biological matrix of Ganoderma lucidum. The fruiting bodies of the mushroom are the primary source from which this and other ganoderic acids are obtained. nih.gov

The extraction process typically begins with the collection and processing of the Ganoderma lucidum fruiting body. nih.gov A common method involves the use of various organic solvents to separate the triterpenes from the fungal material. Solvents such as methanol, ethanol (B145695), acetone, chloroform, and ether, or mixtures thereof, are frequently employed for this purpose. nih.govresearchgate.net For instance, a large-scale extraction may involve chipping the mushroom's fruiting bodies and extracting them with 95% ethanol at an elevated temperature (e.g., 80°C) multiple times to ensure a comprehensive recovery of the desired compounds. nih.gov

Following the initial extraction, the crude extract contains a mixture of various triterpenoids and other metabolites, necessitating further purification. nih.gov Column chromatography is a fundamental purification technique used at this stage. The extract is often applied to a silica (B1680970) gel column and eluted with a gradient system, such as chloroform/acetone. nih.gov This is followed by reversed-phase column chromatography, for example, using a C-18 column with a water/methanol gradient, to further separate the compounds based on their polarity. nih.gov The final purification of this compound is often achieved through high-performance liquid chromatography (HPLC) and recrystallization to yield a compound of high purity (95%~99%). nih.govphytopurify.com

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures and for its analysis in various experimental settings.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of this compound. phytopurify.com Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for the separation of ganoderic acids.

Method development for this compound analysis typically involves optimizing the stationary phase, mobile phase composition, and detection parameters. A widely used stationary phase is the C18 column, which effectively separates triterpenoids based on their hydrophobicity. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, frequently acidified with acetic or formic acid to improve peak shape and resolution. nih.govthieme-connect.comresearchgate.net For example, a gradient system of acetonitrile and water containing 0.2% acetic acid has been successfully used. nih.gov

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, with a detection wavelength typically set around 254 nm, where the chromophores in this compound exhibit absorbance. nih.govthieme-connect.com The purity of this compound is often confirmed by HPLC, with commercial standards reaching purities of over 99%. medchemexpress.com

Table 1: Example of HPLC Parameters for Ganoderic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Waters Alliance HPLC 2695 series | nih.gov |

| Column | Agilent C18 (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | A: Acetonitrile; B: H₂O:CH₃COOH (100:0.2, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

Validation of the HPLC method is crucial to ensure its reliability for quantification. This includes assessing parameters such as linearity, precision, accuracy, and stability. For instance, in a study analyzing various ganoderic acids, the precision was determined by repeated injections, with the relative standard deviations (RSDs) of relative retention time and relative peak area being below 0.94% and 2.88%, respectively. nih.gov The stability of the sample over 24 hours was also confirmed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a large, non-volatile molecule and not directly amenable to GC-MS analysis without derivatization, the technique is valuable for broader metabolite profiling of Ganoderma lucidum extracts.

For the analysis of non-volatile compounds like triterpenoids by GC-MS, a chemical derivatization step is necessary to increase their volatility and thermal stability. contaminantdb.cahmdb.ca This typically involves converting polar functional groups, such as carboxylic acids and hydroxyls, into less polar and more volatile derivatives, for example, through silylation.

While specific GC-MS methods for the routine analysis of this compound are not extensively reported in the literature, predicted GC-MS spectra for derivatized forms of the compound are available in databases, suggesting its feasibility. hmdb.ca GC-MS is more commonly applied in untargeted metabolomics studies of Ganoderma to identify a wide range of smaller metabolites, which can provide a broader chemical context for the presence and biosynthesis of this compound. researchgate.net

Spectroscopic Methods for Advanced Structural Elucidation

Spectroscopic techniques are fundamental for the definitive structural elucidation of this compound. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. The molecular formula of this compound has been established as C₃₀H₄₄O₄, with a corresponding molecular weight of 468.67 g/mol . phytopurify.commedchemexpress.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is often used to obtain precise mass measurements. nih.gov The mass spectra of ganoderic acids can exhibit characteristic fragmentation patterns. For instance, some ganoderic acids show a characteristic loss of 130 Da, corresponding to a cleavage in the side chain, although this is not expected for this compound due to the absence of a carbonyl group at the C23 position. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed three-dimensional structure of organic molecules. ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov The structure of this compound was originally identified based on comprehensive spectral analyses, including ¹H NMR, ¹³C NMR, and 2D-NMR experiments. nih.gov These analyses allow for the assignment of all proton and carbon signals, confirming the lanostane-type triterpenoid (B12794562) skeleton and the specific positions of the functional groups that characterize this compound. nih.govbenthamopen.com

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₄O₄ | phytopurify.commedchemexpress.com |

| Molecular Weight | 468.67 | phytopurify.commedchemexpress.com |

| ¹H NMR | Consistent with structure | medchemexpress.comnih.gov |

| ¹³C NMR | Consistent with structure | nih.gov |

Bioanalytical Methods for In Vitro Study Quantification (e.g., Cell Viability Assays, Reporter Gene Assays)

To investigate the biological activities of this compound, various bioanalytical methods are employed to quantify its effects in in vitro models. These assays are crucial for understanding its potential therapeutic applications, particularly in cancer research.

Cell viability and proliferation assays are commonly used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. chemfaces.com For example, the effect of this compound on the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells has been quantified. chemfaces.com These assays often involve treating the cells with different concentrations of the compound and then measuring cell viability using methods like the MTT assay, which measures the metabolic activity of living cells. The results are typically expressed as the concentration that inhibits cell growth by 50% (IC₅₀).

Enzyme inhibition assays are another important bioanalytical tool. This compound has been shown to inhibit the activity of 5-α-reductase, an enzyme involved in the conversion of testosterone (B1683101) to dihydrotestosterone. researchgate.netnih.gov The inhibitory activity is quantified by measuring the reduction in enzyme activity in the presence of the compound.

In studies of osteoclastogenesis, the effect of this compound on the differentiation of RAW264 cells into osteoclasts is quantified. benthamopen.com This can be done by staining for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, and counting the number of TRAP-positive multinucleated cells. benthamopen.com

Reporter gene assays, while not specifically detailed for this compound in the provided context, are a powerful tool for studying the effects of compounds on specific signaling pathways. nih.gov For instance, to investigate the effect of this compound on androgen receptor signaling, a reporter gene assay could be employed where a reporter gene (e.g., luciferase) is placed under the control of an androgen-responsive promoter. A change in reporter gene expression would then quantify the compound's effect on the signaling pathway.

Table 3: Examples of Bioanalytical Methods for this compound

| Assay Type | Cell Line/System | Measured Endpoint | Application | Reference |

|---|---|---|---|---|

| Cell Proliferation Assay | MCF-7 (human breast cancer) | Cell viability, colony formation | Anticancer activity | chemfaces.com |

| 5-α-Reductase Inhibition Assay | Enzyme-based assay | Enzyme activity | Anti-androgenic activity | researchgate.netnih.gov |

| Osteoclast Differentiation Assay | RAW264 cells | TRAP-positive multinucleated cells | Osteoclastogenesis inhibition | benthamopen.com |

Future Research Directions and Translational Perspectives for Gaderic Acid Dm

Exploration of Novel Molecular Targets and Pathways

Initial research would focus on identifying the specific molecular targets and signaling pathways modulated by Gaderic acid DM. This would involve a series of in vitro and in silico screening assays. High-throughput screening (HTS) against a panel of known and novel biological targets, such as enzymes, receptors, and ion channels, would be a primary step. Subsequently, techniques like affinity chromatography and mass spectrometry could be employed to isolate and identify specific binding partners of the compound within cellular lysates.

Once a primary target is identified, downstream pathway analysis would be crucial. This would involve treating various cell lines with this compound and analyzing changes in protein expression and phosphorylation status through methods like Western blotting and proteomics. Gene expression profiling using RNA sequencing (RNA-seq) would further elucidate the transcriptional pathways affected by the compound.

Development of Advanced In Vitro Delivery Systems

To overcome potential challenges related to solubility, stability, and cellular uptake of this compound, the development of advanced in vitro delivery systems would be a key research area. This would involve encapsulating the compound in various nanoformulations to enhance its bioavailability and target-specific delivery in cell-based assays.

| Delivery System | Potential Advantages for In Vitro Studies |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, allows for surface modification for targeted delivery. |

| Polymeric Nanoparticles | Biodegradable, provides sustained release of the compound, can be functionalized with targeting ligands. |

| Micelles | Self-assembling, can solubilize poorly water-soluble compounds, small size allows for efficient cellular uptake. |

The efficacy of these delivery systems would be evaluated by comparing the cellular uptake and biological activity of encapsulated versus free this compound in relevant in vitro models.

Integration with Systems Biology Approaches to Understand Complex Interactions

A systems biology approach would be instrumental in understanding the complex biological interactions of this compound. This would involve integrating data from various "omics" platforms, including genomics, proteomics, and metabolomics, to construct comprehensive network models of the compound's mechanism of action.

Computational modeling and simulation could then be used to predict the systemic effects of this compound and to identify potential biomarkers for its activity. This integrated approach would provide a holistic view of the compound's impact on cellular physiology and would be invaluable for predicting its potential therapeutic and off-target effects.

Potential for Rational Design of this compound Combination Therapies (In Vitro Synergism)

Investigating the potential of this compound in combination with other therapeutic agents is a critical step in its preclinical development. In vitro studies would be designed to assess synergistic, additive, or antagonistic interactions with existing drugs. The combination index (CI) method, based on the median-effect principle, would be a standard approach to quantify these interactions.

For example, if this compound is found to target a specific signaling pathway, it could be combined with a drug that targets a parallel or downstream component of the same pathway. Checkerboard assays, where cell lines are treated with a range of concentrations of both this compound and a second agent, would be performed to determine the optimal concentration ratios for achieving synergistic effects.

Q & A

Q. What are the primary spectroscopic and chromatographic methods for characterizing Gaderic Acid DM?

this compound (CAS 173075-45-1, C₃₀H₄₄O₄) requires multi-modal characterization due to its triterpenoid structure. Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry, with comparisons to literature spectra for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from analogs like Ganoderic Acid C2 .

- Infrared Spectroscopy (IR) : Validates hydroxyl and carbonyl groups critical for bioactivity .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and isolates isomers using reverse-phase columns (e.g., C18) with UV detection .

Methodological Tip: Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to resolve ambiguities in peak assignments .

Q. How should researchers design extraction protocols for this compound from Ganoderma species?

Optimal extraction balances yield and structural integrity:

- Solvent Selection : Methanol or ethanol-water mixtures (70–80%) maximize solubility of triterpenoids while minimizing co-extraction of polysaccharides .

- Temperature Control : Soxhlet extraction at 60–70°C avoids thermal degradation .

- Post-Extraction Processing : Liquid-liquid partitioning with ethyl acetate isolates this compound from polar impurities .

Validation Step: Compare extraction efficiency via HPLC and adjust solvent ratios iteratively .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., anticancer IC₅₀ values) often arise from:

- Purity Variability : Impurities ≥5% skew dose-response curves. Validate purity via HPLC (>95%) and NMR .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times to enable cross-study comparisons .

- Metabolic Interference : Use LC-MS/MS to quantify intracellular metabolite degradation in pharmacological assays .

Case Study: A 2024 study attributed conflicting apoptosis results to differences in serum-free vs. serum-containing media .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action?

- Molecular Docking : Screen against targets like NF-κB or AKT using AutoDock Vina, prioritizing binding affinities ≤−7.0 kcal/mol .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (50–100 ns trajectories) using GROMACS .

- Network Pharmacology : Integrate STRING and KEGG databases to map multi-target interactions (e.g., apoptosis, oxidative stress pathways) .

Validation: Cross-validate predictions with siRNA knockdown or Western blotting .

Q. How should experimental designs address the low bioavailability of this compound in preclinical studies?

- Formulation Optimization : Nanoemulsions (e.g., Tween 80/PEG) enhance solubility and intestinal absorption .

- Pharmacokinetic (PK) Modeling : Use non-compartmental analysis (NCA) to calculate AUC and Tₘₐₓ in rodent plasma .

- Prodrug Synthesis : Introduce ester groups at C-3 or C-15 to improve membrane permeability, validated via Caco-2 monolayer assays .

Critical Consideration: Monitor hepatotoxicity in long-term dosing studies using ALT/AST biomarkers .

Data Management and Reproducibility

Q. What practices ensure rigorous data management for this compound studies?

- FAIR Principles : Annotate raw NMR/MS datasets with metadata (e.g., solvent, temperature) and deposit in repositories like Zenodo .

- Version Control : Track experimental iterations using GitLab or electronic lab notebooks (ELNs) .

- Replication Protocols : Publish detailed Supplemental Materials, including HPLC gradients and NMR acquisition parameters .

Q. How to evaluate conflicting structural data for this compound in literature?

- Crystallography Validation : Attempt single-crystal X-ray diffraction if NMR data are ambiguous .

- Comparative Spectral Analysis : Use tools like MestReNova to overlay published and experimental spectra, flagging deviations >0.1 ppm .

- Isolation Replication : Repeat extraction and characterization using methods from primary sources to identify procedural errors .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in designing in vivo studies for this compound?

Q. How to address gaps in mechanistic studies linking this compound to autophagy modulation?